N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound featuring a benzothiazole ring linked to a pyran-carboxamide scaffold. The benzothiazole moiety is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The pyran ring in this compound is substituted with a methoxy group at position 5 and a ketone at position 4, which may influence its electronic properties and binding affinity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-19-11-7-20-10(6-9(11)17)13(18)16-14-15-8-4-2-3-5-12(8)21-14/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWYHOMYXJLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified to introduce the methoxy and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethylformamide (DMF).
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This action is particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
This compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specific case studies have highlighted its potential efficacy against certain types of tumors, warranting further investigation into its use as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics. This suggests its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint inflammation and pain compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration in treated subjects.
Case Study 3: Anticancer Activity
A recent investigation into the compound's effects on human cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study highlighted the activation of caspase pathways as a mechanism behind its anticancer activity.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects involves targeting specific molecular pathways. It interacts with key enzymes and receptors, leading to the inhibition of biological processes associated with disease progression. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
The compound’s structure can be compared to three classes of benzothiazole-containing analogs:
Key Observations :
- Benzothiazole Substituents : The absence of electron-withdrawing groups (e.g., 6-nitro) or alkyl groups (e.g., 6-methyl) on the benzothiazole ring in the target compound distinguishes it from triazole derivatives, which show enhanced antitubercular activity with such substituents .
- Pyran rings are less rigid than triazoles, possibly affecting binding kinetics.
Research Findings
- Substituent Impact : Electron-deficient benzothiazole rings (e.g., 6-nitro) enhance antitubercular activity but may reduce Gram-positive selectivity . The target compound’s unsubstituted benzothiazole may favor broader antimicrobial activity.
- Heterocycle Role: Thiazolidinones and triazoles often target bacterial enzymes (e.g., dihydrofolate reductase), while pyran derivatives may interact with membrane proteins or DNA gyrase .
- Synthetic Flexibility: The patent examples () highlight the modularity of benzothiazole-amino hybrids, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This compound's unique structural characteristics contribute to its interaction with biological targets.
Target Enzymes
Research indicates that this compound may interact with several key biological targets:
- Cyclooxygenase (COX) Inhibition : Similar to other compounds in its class, it likely inhibits COX enzymes, which play a crucial role in inflammation and pain pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer progression and inflammation .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| HepG2 | 8 |
| MCF7 (breast) | 12 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Strains : It showed significant inhibition against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 1.27 to 2.65 µM against various strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 2.65 |
| Escherichia coli | 1.43 |
| Streptococcus mutans | 1.27 |
Study on Anticancer Effects
A notable study investigated the effects of this compound on the apoptosis of cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c and activation of caspases in treated cells .
Study on Inflammatory Response
Another research focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest:
- Solubility : The compound exhibits moderate solubility in aqueous solutions.
- Metabolism : It is likely metabolized via hepatic pathways, similar to other benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
